molecular formula C16H19N3O3S B251997 6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide

6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide

Cat. No. B251997
M. Wt: 333.4 g/mol
InChI Key: QODAQFDVYQUOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential applications in cancer treatment and other diseases.

Mechanism of Action

6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to an increase in histone acetylation, which can result in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. 6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide has also been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which can contribute to its anti-tumor effects.
Biochemical and Physiological Effects
6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. 6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide has also been shown to enhance the immune response against cancer cells, by increasing the expression of MHC class I molecules and stimulating the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide in lab experiments is its specificity for HDAC enzymes. This allows researchers to selectively target these enzymes, without affecting other cellular processes. However, one limitation of using 6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on 6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide. One area of interest is the development of combination therapies, where 6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide is used in combination with other chemotherapeutic agents to enhance their anti-tumor effects. Another area of interest is the development of more potent and selective HDAC inhibitors, which can have greater therapeutic potential. Finally, there is a need for further research on the pharmacokinetics and toxicity of 6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide, in order to better understand its potential clinical applications.

Synthesis Methods

6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 6-methyl-3-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopropylphenylsulfone. The final product is obtained through the reaction of the intermediate with 4-(dimethylamino)pyridine and N,N-dimethylformamide.

Scientific Research Applications

6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit HDAC activity, which can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. 6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents, such as cisplatin and paclitaxel.

properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-[3-(benzenesulfonamido)propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H19N3O3S/c1-13-8-9-14(12-18-13)16(20)17-10-5-11-19-23(21,22)15-6-3-2-4-7-15/h2-4,6-9,12,19H,5,10-11H2,1H3,(H,17,20)

InChI Key

QODAQFDVYQUOLW-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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